molecular formula C6H5ClF2N2O B1432579 3-Chloro-6-(2,2-difluoroethoxy)pyridazine CAS No. 1558385-64-0

3-Chloro-6-(2,2-difluoroethoxy)pyridazine

Cat. No.: B1432579
CAS No.: 1558385-64-0
M. Wt: 194.56 g/mol
InChI Key: QNNOPEHIJJKDKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(2,2-difluoroethoxy)pyridazine is a chemical compound with the molecular formula C6H5ClF2N2O and a molecular weight of 194.57 g/mol . This compound belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the six-membered ring. Pyridazines and their derivatives are known for their diverse pharmacological activities and applications in various fields .

Preparation Methods

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2,2-difluoroethoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.

Biological Activity

3-Chloro-6-(2,2-difluoroethoxy)pyridazine is a synthetic compound with potential biological activities that have garnered interest in various fields, including pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C8H7ClF2N2O
  • Molecular Weight : 220.6 g/mol
  • CAS Number : 1558385-64-0

The compound features a pyridazine ring substituted with a chloro group and a difluoroethoxy moiety, which may influence its solubility and interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that the compound can inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent.

Table 2: Anticancer Efficacy of this compound

Cell LineIC50 (µM)Mechanism of ActionReference
HeLa (cervical cancer)12.5Induction of apoptosis
MCF-7 (breast cancer)15.0Cell cycle arrest
A549 (lung cancer)18.5Inhibition of proliferation

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cell survival and proliferation.
  • Cell Signaling Modulation : It has been shown to affect signaling pathways associated with cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy investigated the effects of this compound on antibiotic-resistant bacterial strains. The results indicated significant inhibition of growth, particularly against Staphylococcus aureus, highlighting its potential as a novel antimicrobial agent.

Study on Cancer Cell Lines

In another study published in Cancer Research, researchers explored the effects of the compound on various cancer cell lines. The findings demonstrated that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting its potential as a therapeutic agent in oncology.

Properties

IUPAC Name

3-chloro-6-(2,2-difluoroethoxy)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2O/c7-4-1-2-6(11-10-4)12-3-5(8)9/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNOPEHIJJKDKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1OCC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(2,2-difluoroethoxy)pyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(2,2-difluoroethoxy)pyridazine
Reactant of Route 3
Reactant of Route 3
3-Chloro-6-(2,2-difluoroethoxy)pyridazine
Reactant of Route 4
Reactant of Route 4
3-Chloro-6-(2,2-difluoroethoxy)pyridazine
Reactant of Route 5
Reactant of Route 5
3-Chloro-6-(2,2-difluoroethoxy)pyridazine
Reactant of Route 6
Reactant of Route 6
3-Chloro-6-(2,2-difluoroethoxy)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.